molecular formula C15H11FO4 B5780632 5-formyl-2-methoxyphenyl 2-fluorobenzoate

5-formyl-2-methoxyphenyl 2-fluorobenzoate

Cat. No. B5780632
M. Wt: 274.24 g/mol
InChI Key: YYWMLNZHHCPKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-formyl-2-methoxyphenyl 2-fluorobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is commonly referred to as FMF. FMF has a wide range of applications in the field of biochemistry and is used to study the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of FMF is not fully understood. However, it is believed that FMF binds to proteins and enzymes and alters their conformation. This alteration in conformation can lead to changes in the biological activity of the protein or enzyme.
Biochemical and Physiological Effects:
FMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and reverse transcriptase. FMF has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

FMF has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and measure. FMF is also relatively stable, which makes it easy to handle and store. However, FMF has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also interfere with the activity of some enzymes.

Future Directions

There are several future directions for the study of FMF. One direction is the development of new methods for the synthesis of FMF. Another direction is the study of the interactions between FMF and other biomolecules. Additionally, the potential use of FMF as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
Conclusion:
In conclusion, 5-formyl-2-methoxyphenyl 2-fluorobenzoate is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and enzymes to DNA. FMF has several advantages for lab experiments, but it also has some limitations. Ongoing research is focused on the development of new methods for the synthesis of FMF and the study of its interactions with other biomolecules.

Synthesis Methods

The synthesis of FMF involves the reaction between 5-formyl-2-methoxyphenol and 2-fluorobenzoic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces FMF as a white crystalline solid with a melting point of 128-130°C.

Scientific Research Applications

FMF is widely used in scientific research to study the mechanisms of action of various biological processes. It is commonly used as a fluorescent probe to study the binding of proteins and enzymes to DNA. FMF is also used to study the interactions between proteins and other biomolecules.

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-13-7-6-10(9-17)8-14(13)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMLNZHHCPKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Formyl-2-methoxyphenyl) 2-fluorobenzoate

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